Lipophilicity Advantage Over 3-(2-Methyl-1H-imidazol-1-yl)butanoic Acid (CAS 98009-61-1) for Enhanced Membrane Permeability
The target compound exhibits a 0.5-unit higher XLogP3-AA value compared to its 2-methyl analog, indicating increased lipophilicity that can enhance passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (CAS 98009-61-1) with XLogP3-AA = 0.2 |
| Quantified Difference | +0.5 (71% higher) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) for target; XLogP3 3.0 (PubChem release 2019.06.18) for comparator |
Why This Matters
Higher lipophilicity correlates with improved passive diffusion across lipid bilayers, potentially increasing intracellular target engagement in phenotypic screens.
- [1] PubChem. (2026). Comparative XLogP3-AA values for 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid (CID 44121967) and 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (CID 3101197). View Source
